Fosmanogepix

Description

This compound is an orally available small molecule inhibitor of the Gwt1 fungal enzyme with potential antifungal activity. Upon administration, this compound, a N-phosphonooxymethyl prodrug, is rapidly and completely metabolized by systemic alkaline phosphatases to its active moiety, APX001A (E1210). The active prodrug targets Gwt1, a highly conserved inositol acylase which catalyzes an essential step in the glycosylphosphatidylinositol (GPI)-anchor biosynthesis pathway. Inhibition of Gwt1 prevents localization of cell wall mannoproteins, which compromises cell wall integrity, biofilm formation, germ tube formation, and fungal growth.

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 4 investigational indications.

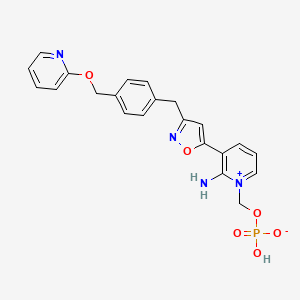

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[2-amino-3-[3-[[4-(pyridin-2-yloxymethyl)phenyl]methyl]-1,2-oxazol-5-yl]pyridin-1-ium-1-yl]methyl hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N4O6P/c23-22-19(4-3-11-26(22)15-31-33(27,28)29)20-13-18(25-32-20)12-16-6-8-17(9-7-16)14-30-21-5-1-2-10-24-21/h1-11,13,23H,12,14-15H2,(H2,27,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQONJQKKVAHONF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)OCC2=CC=C(C=C2)CC3=NOC(=C3)C4=C([N+](=CC=C4)COP(=O)(O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N4O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2091769-17-2 | |

| Record name | Fosmanogepix [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2091769172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fosmanogepix | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15183 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FOSMANOGEPIX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1XQ871489P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Synthesis of Fosmanogepix: A First-in-Class Antifungal Agent

Introduction: The emergence of drug-resistant fungal pathogens poses a significant threat to global health, creating an urgent need for novel antifungal agents with new mechanisms of action. Fosmanogepix represents a promising development in this area. It is a first-in-class antifungal agent currently in clinical development for the treatment of invasive fungal infections caused by a broad spectrum of yeasts and molds, including multi-drug resistant strains.[1][2] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical and clinical evaluation of this compound.

Discovery and Development

The journey to this compound began with a screening effort by researchers at Eisai Co. to identify compounds that could disrupt the fungal cell wall.[1] This led to the discovery of 1-[4-butylbenzyl]isoquinoline (BIQ), a compound that inhibited both fungal growth and the surface expression of glycosylphosphatidylinositol (GPI)-anchored mannoproteins.[1] The target of BIQ was identified as the fungal protein Gwt1, a conserved enzyme essential for an early step in the GPI-anchor biosynthesis pathway.[1]

Significant lead optimization and a deep understanding of the structure-activity relationship culminated in the identification of the preclinical candidate E1210, which was later renamed manogepix (MGX).[1] To improve its pharmaceutical properties, a water-soluble N-phosphonooxymethylene prodrug, this compound (formerly APX001 and E1211), was developed.[1] this compound is rapidly and completely metabolized in vivo by systemic phosphatases to release the active moiety, manogepix.[1][3] Amplyx Pharmaceuticals in-licensed the compound in 2015 for further development, and it is now being developed by Pfizer and Basilea.[1][3][4]

Synthesis Pathway

The synthesis of manogepix, the active form of this compound, is a multi-step process. While various synthetic routes have been developed to explore the structure-activity relationship, a key pathway involves the Suzuki coupling of a substituted isoxazole derivative with a phenylboronic acid derivative. The final step to create the prodrug, this compound, involves the addition of the N-phosphonooxymethylene group to the manogepix molecule. This enhances the drug's solubility and allows for both intravenous and oral administration.[5]

Mechanism of Action

This compound is an N-phosphonooxymethyl prodrug that is rapidly converted to its active form, manogepix, by systemic phosphatases upon administration.[1][6] Manogepix exerts its antifungal activity by targeting and inhibiting Gwt1, a highly conserved fungal enzyme.[4][7] Gwt1 is an inositol acyltransferase that catalyzes an essential early step in the GPI-anchor biosynthesis pathway within the endoplasmic reticulum.[1][3]

The inhibition of Gwt1 disrupts the maturation and localization of a wide range of GPI-anchored proteins, which are crucial for the structural integrity and function of the fungal cell wall.[1][7] These proteins play vital roles in cell wall assembly, adhesion to host cells, biofilm formation, and evasion of the host immune system.[8][9] By blocking this pathway, manogepix leads to severe growth defects and ultimately fungal cell death.[8] A key advantage of this mechanism is its high selectivity for the fungal Gwt1 enzyme over its closest human ortholog, PIG-W, suggesting a wide therapeutic window.[8][9]

Quantitative Data

In Vitro Activity

Manogepix demonstrates potent, broad-spectrum in vitro activity against a wide range of clinically important yeasts and molds, including strains resistant to other antifungal classes.[2]

| Fungal Species | MIC Range (mg/L) | Reference(s) |

| Candida spp. (baseline isolates) | 0.002 - 0.03 | [8][10][11] |

| Candida auris | 0.008 - 0.015 (CLSI) | [12] |

| Candida auris | 0.004 - 0.03 (EUCAST) | [12] |

| Candida krusei | 2 to >32 | [8] |

| Aspergillus spp. | - | [2][6] |

| Cryptococcus spp. | - | [6] |

| Scedosporium spp. | - | [2][6] |

| Lomentospora prolificans | - | [2][6] |

| Fusarium spp. | - | [2][6] |

| Mucorales | Variable Activity | [2] |

Note: MIC (Minimum Inhibitory Concentration) values can vary based on testing methodology (e.g., CLSI, EUCAST). A comprehensive list of MICs for all species was not available in the provided search results.

Pharmacokinetics (Phase 1 Studies in Healthy Volunteers)

Phase 1 studies demonstrated that this compound has a favorable pharmacokinetic profile, with high oral bioavailability supporting a seamless transition from intravenous (IV) to oral (p.o.) therapy.[9]

| Administration Route & Dose | Cmax (μg/mL) | AUC (μg·h/mL) | Bioavailability (%) | Half-life (h) | Reference(s) |

| IV Single Ascending Dose (SAD) | |||||

| 10 mg to 1,000 mg | 0.16 to 12.0 | 4.05 to 400 | - | ~49.1 | [9] |

| IV Multiple Ascending Dose (MAD) | |||||

| 50 mg to 600 mg | 0.67 to 15.4 | 6.39 to 245 | - | - | [9] |

| Oral Single Ascending Dose (SAD) | |||||

| 100 mg to 500 mg | 1.30 to 6.41 | 87.5 to 205 | 90.6 to 101.2 | 44.9 to 67.5 | [9] |

| Oral Multiple Ascending Dose (MAD) | |||||

| 500 mg to 1,000 mg | 6.18 to 21.3 | 50.8 to 326 | - | - | [9] |

Clinical Efficacy (Phase 2 Studies)

Phase 2 clinical trials have shown promising results for the treatment of invasive candidiasis.

| Study Population | Primary Endpoint | Result | Reference(s) |

| Non-neutropenic adults with candidaemia | Treatment Success at End of Study Treatment (EOST) | 80% (16/20) | [8][10][11] |

| Non-neutropenic adults with candidaemia | Day 30 Survival | 85% (17/20) | [8][10][11] |

| Adults with candidaemia caused by C. auris | Treatment Success at EOST | 89% (8/9) | [12] |

| Adults with candidaemia caused by C. auris | Day 30 Survival | 89% (8/9) | [12] |

Experimental Protocols

In Vitro Susceptibility Testing

-

Methodology: The in vitro activity of manogepix against fungal isolates is determined using standardized microbroth dilution methods established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

-

Procedure: Fungal isolates are cultured and their growth is challenged with serial dilutions of manogepix. The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug that inhibits visible fungal growth after a specified incubation period.[12]

In Vivo Efficacy Models

This compound has demonstrated efficacy in various animal models of invasive fungal infections.[2][6][13] A representative experimental design is as follows:

-

Animal Model: Neutropenic mice are commonly used to simulate an immunocompromised state.[6]

-

Infection: Mice are infected intravenously with a clinical isolate of a fungal pathogen (e.g., fluconazole-resistant Candida auris).[6]

-

Treatment: Treatment with this compound is initiated at a set time post-inoculation (e.g., 24 hours). Various dosing regimens (e.g., 104 and 130 mg/kg intraperitoneally three times daily) are administered for a defined period (e.g., seven days).[6]

-

Control Groups: Control groups may include vehicle (placebo), and standard-of-care antifungals (e.g., fluconazole, caspofungin).[6]

-

Endpoints: The primary endpoints are typically survival over the course of the study and the fungal burden in target organs (e.g., kidneys, brain), which is quantified using methods like quantitative PCR (qPCR) to measure log10 conidial equivalents per gram of tissue.[6]

Phase 2 Clinical Trial Protocol for Candidaemia

The Phase 2 studies for candidaemia followed a multicenter, open-label, non-comparative design.[8][10]

-

Patient Population: Eligible participants were non-neutropenic adults with a positive blood culture for Candida spp. within 96 hours prior to study entry, who had received no more than two days of prior systemic antifungal therapy.[10]

-

Treatment Regimen:

-

Primary Efficacy Endpoint: The primary endpoint was treatment success at the End of Study Treatment (EOST), as determined by an independent Data Review Committee. Success was defined as the clearance of Candida from blood cultures and survival without the need for additional antifungal treatment.[10][11]

-

Secondary Endpoints: A key secondary endpoint was survival at Day 30.[8][12]

Conclusion

This compound is a first-in-class antifungal agent with a novel mechanism of action that targets the essential fungal enzyme Gwt1.[8] Its development from the initial discovery of a screening hit to a clinical candidate with both intravenous and oral formulations demonstrates a successful drug discovery and development program.[1][7] this compound exhibits broad-spectrum activity, including against drug-resistant pathogens, and has shown promising safety and efficacy in clinical trials.[6][10] It represents a valuable and much-needed addition to the arsenal of antifungal therapies for treating invasive fungal infections.

References

- 1. This compound: A Review of the First-in-Class Broad Spectrum Agent for the Treatment of Invasive Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The Antifungal Pipeline: this compound, Ibrexafungerp, Olorofim, Opelconazole, and Rezafungin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Portico [access.portico.org]

- 6. This compound: The Novel Anti-Fungal Agent’s Comprehensive Review of in Vitro, in Vivo, and Current Insights From Advancing Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is this compound used for? [synapse.patsnap.com]

- 8. academic.oup.com [academic.oup.com]

- 9. journals.asm.org [journals.asm.org]

- 10. Clinical safety and efficacy of novel antifungal, this compound, for the treatment of candidaemia: results from a Phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scientiasalut.gencat.cat [scientiasalut.gencat.cat]

- 12. Clinical efficacy and safety of a novel antifungal, this compound, in patients with candidemia caused by Candida auris : results from a Phase 2 trial [repository.up.ac.za]

- 13. This compound: The Novel Anti-Fungal Agent's Comprehensive Review of in Vitro, in Vivo, and Current Insights From Advancing Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

Manogepix: A Technical Guide to its Chemical Structure, Properties, and Antifungal Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manogepix (formerly E1210, APX001A) is a first-in-class antifungal agent belonging to the "gepix" class of drugs. It is the active moiety of the prodrug fosmanogepix. Manogepix exhibits broad-spectrum activity against a wide range of pathogenic yeasts and molds, including drug-resistant strains. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to manogepix.

Chemical Structure and Properties

Manogepix is a pyridine-isoxazole-based compound. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 3-(3-(4-((pyridin-2-yloxy)methyl)benzyl)isoxazol-5-yl)pyridin-2-amine | [1] |

| CAS Number | 936339-60-5 | [2] |

| Molecular Formula | C₂₁H₁₈N₄O₂ | [3] |

| Molecular Weight | 358.39 g/mol | [3] |

| SMILES | Nc1ncccc1-c1cc(Cc2ccc(OCc3ncccc3)cc2)no1 | [4] |

| InChI Key | WSEKTEUGRLFBSE-UHFFFAOYSA-N | [1] |

| Solubility | DMSO: 72 mg/mL (200.89 mM) | [5] |

Mechanism of Action

Manogepix exerts its antifungal effect through a novel mechanism of action: the inhibition of the fungal enzyme Gwt1 (glycosylphosphatidylinositol-anchored wall transfer protein 1).[5] Gwt1 is a crucial enzyme in the glycosylphosphatidylinositol (GPI) anchor biosynthesis pathway.[6][7] This pathway is essential for the proper localization and anchoring of mannoproteins to the fungal cell wall.

By inhibiting Gwt1, manogepix disrupts the synthesis of GPI anchors, which in turn prevents the attachment of GPI-anchored proteins to the cell wall. This leads to a cascade of detrimental effects on the fungal cell, including:

-

Loss of cell wall integrity[3]

-

Inhibition of germ tube formation[2]

-

Reduced adherence to surfaces[2]

-

Inhibition of biofilm formation[2]

Ultimately, these disruptions lead to severe growth defects and fungal cell death.[8][9] A key advantage of manogepix is its high selectivity for the fungal Gwt1 enzyme over its human ortholog, PIG-W, which contributes to its favorable safety profile.[2]

Experimental Protocols

In Vitro Antifungal Susceptibility Testing

The in vitro activity of manogepix is typically determined using standardized broth microdilution methods, primarily those established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

CLSI M27-A3/M27-S4 Protocol Summary: [10][11][12][13][14]

-

Medium: RPMI 1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS is used.

-

Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates, and a suspension is prepared in sterile saline. The turbidity is adjusted to a 0.5 McFarland standard, which is then further diluted to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.

-

Drug Dilutions: Manogepix is serially diluted in the microtiter plates to cover a range of concentrations.

-

Incubation: The inoculated plates are incubated at 35°C.

-

Endpoint Reading: For Candida species, the minimum inhibitory concentration (MIC) is determined visually after 24 hours of incubation as the lowest concentration of the drug that causes a significant diminution of growth (e.g., ≥50% reduction) compared to the growth control. For molds like Aspergillus, the minimum effective concentration (MEC) is read, which is the lowest drug concentration that leads to the growth of small, rounded, compact hyphal forms as compared to the long, filamentous hyphae in the growth control well.

EUCAST E.Def 7.3.1 Protocol Summary: [15][16][17]

-

Medium: RPMI 1640 medium supplemented with 2% glucose is used.

-

Inoculum Preparation: A standardized inoculum is prepared to a final concentration of 0.5 x 10⁵ to 2.5 x 10⁵ CFU/mL.

-

Drug Dilutions: Similar to the CLSI method, serial dilutions of manogepix are prepared in microtiter plates.

-

Incubation: Plates are incubated at 35-37°C.

-

Endpoint Reading: MICs are determined spectrophotometrically at 530 nm after 24 hours of incubation for yeasts. The endpoint is defined as the lowest concentration that produces a 50% or greater reduction in turbidity compared to the drug-free control.

In Vivo Pharmacokinetic and Efficacy Studies

Animal models are crucial for evaluating the pharmacokinetic (PK) and pharmacodynamic (PD) properties of manogepix and the efficacy of its prodrug, this compound. Murine and rabbit models of disseminated and pulmonary fungal infections are commonly used.[1][18]

General Protocol for a Murine Model of Disseminated Candidiasis: [1]

-

Animal Model: Immunocompromised mice (e.g., rendered neutropenic with cyclophosphamide) are typically used to establish a robust infection.

-

Infection: A standardized inoculum of the fungal pathogen (e.g., Candida auris) is injected intravenously.

-

Treatment: Treatment with this compound (administered orally or intraperitoneally) or comparator drugs is initiated at a specified time post-infection (e.g., 24 hours). Dosing regimens can vary to determine the optimal therapeutic window.

-

Pharmacokinetic Analysis: Blood samples are collected at various time points after drug administration to determine the plasma concentrations of manogepix. Key PK parameters such as Cmax (maximum concentration), AUC (area under the curve), and half-life are calculated.[18]

-

Efficacy Endpoints: Efficacy is assessed by monitoring survival over a defined period (e.g., 21 days) and by determining the fungal burden in target organs (e.g., kidneys, brain) at the end of the study. Fungal burden is quantified by plating tissue homogenates and counting colony-forming units (CFU).[1]

Quantitative Data

In Vitro Activity of Manogepix

The following tables summarize the in vitro activity of manogepix against various clinically relevant fungal pathogens.

Table 1: In Vitro Activity of Manogepix against Candida Species

| Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference |

| Candida albicans | 0.008 | 0.008 | ≤0.002 - 0.03 | [11] |

| Candida auris | 0.004 - 0.008 | 0.015 - 0.03 | 0.001 - 0.25 | [9][11] |

| Candida dubliniensis | 0.008 | 0.008 | N/A | [11] |

| Candida glabrata | 0.03 | 0.06 | ≤0.002 - 0.25 | [10] |

| Candida kefyr | 0.5 | 1 | 0.125 - >0.5 | [10][11] |

| Candida krusei | >8 | >8 | >0.5 | [10][11] |

| Candida parapsilosis | 0.015 | 0.03 | ≤0.002 - 0.06 | [10] |

| Candida tropicalis | 0.03 | 0.06 | ≤0.002 - 0.12 | [10] |

Table 2: In Vitro Activity of Manogepix against Aspergillus Species

| Species | MEC₅₀ (µg/mL) | MEC₉₀ (µg/mL) | MEC Range (µg/mL) | Reference |

| Aspergillus fumigatus | 0.03 | 0.03 | 0.016 - 0.125 | [15][16] |

| Aspergillus flavus | 0.03 | 0.06 | 0.008 - 0.125 | [15] |

| Aspergillus niger | 0.03 | 0.03 | 0.016 - 0.06 | [15] |

| Aspergillus terreus | 0.03 | 0.06 | 0.016 - 0.125 | [15] |

Pharmacokinetic Parameters of Manogepix

The pharmacokinetic profile of manogepix has been evaluated in both preclinical and clinical studies following the administration of its prodrug, this compound.

Table 3: Pharmacokinetic Parameters of Manogepix in Rabbits (Oral this compound) [18]

| Dose of this compound (mg/kg) | Cmax (µg/mL) | AUC₀₋₁₂ (µg·h/mL) |

| 25 | 3.96 ± 0.41 | 15.8 ± 3.1 |

| 50 | 4.14 ± 1.1 | 30.8 ± 5.0 |

| 100 | 11.5 ± 1.1 | 95.9 ± 15 |

Table 4: Pharmacokinetic Parameters of Manogepix in Healthy Human Volunteers (Single Ascending Dose of this compound)

| Administration Route | Dose of this compound | Cmax (µg/mL) | AUC (µg·h/mL) |

| Intravenous | 10 mg - 1,000 mg | 0.16 - 12.0 | 4.05 - 400 |

| Oral | 100 mg - 500 mg | 1.30 - 6.41 | 87.5 - 205 |

Table 5: Pharmacokinetic Parameters of Manogepix in Healthy Human Volunteers (Multiple Ascending Dose of this compound)

| Administration Route | Dose of this compound | Cmax (µg/mL) | AUC (µg·h/mL) |

| Intravenous | 50 mg - 600 mg | 0.67 - 15.4 | 6.39 - 245 |

| Oral | 500 mg - 1,000 mg | 6.18 - 21.3 | 50.8 - 326 |

Conclusion

Manogepix is a promising new antifungal agent with a unique mechanism of action that targets a key enzyme in the fungal cell wall biosynthesis pathway. It demonstrates potent in vitro activity against a broad spectrum of clinically important fungi, including resistant isolates. Its favorable pharmacokinetic profile, characterized by high oral bioavailability, supports its development for both intravenous and oral administration. The data presented in this technical guide underscore the potential of manogepix to address the unmet medical need for new and effective antifungal therapies.

References

- 1. 1954. In vivo Efficacy of Delayed Therapy with the Novel Inositol Acyltransferase Inhibitor this compound (APX001) in a Murine Model of Candida auris Invasive Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C22H21N4O6P | CID 44123754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound: The Novel Anti-Fungal Agent’s Comprehensive Review of in Vitro, in Vivo, and Current Insights From Advancing Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. journals.asm.org [journals.asm.org]

- 7. academic.oup.com [academic.oup.com]

- 8. scribd.com [scribd.com]

- 9. Comparison of 24-Hour and 48-Hour Voriconazole MICs as Determined by the Clinical and Laboratory Standards Institute Broth Microdilution Method (M27-A3 Document) in Three Laboratories: Results Obtained with 2,162 Clinical Isolates of Candida spp. and Other Yeasts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. webstore.ansi.org [webstore.ansi.org]

- 11. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 12. researchgate.net [researchgate.net]

- 13. journals.asm.org [journals.asm.org]

- 14. researchgate.net [researchgate.net]

- 15. scribd.com [scribd.com]

- 16. Antifungal Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. selleckchem.com [selleckchem.com]

Fosmanogepix: A Technical Deep Dive into its Activity Against Rare Molds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosmanogepix is a first-in-class antifungal agent currently under investigation for the treatment of invasive fungal infections. It represents a novel therapeutic class, the "gepix" class, and functions as a prodrug that is rapidly converted in vivo to its active moiety, manogepix. The unique mechanism of action of manogepix, coupled with its broad spectrum of activity, positions it as a promising candidate for combating infections caused by rare and often multidrug-resistant molds. This technical guide provides a comprehensive overview of the in vitro activity of this compound against a range of clinically important rare molds, details the experimental protocols used for its evaluation, and illustrates its mechanism of action and the general workflow for assessing its efficacy.

Mechanism of Action

Manogepix, the active form of this compound, exerts its antifungal effect by inhibiting a crucial fungal enzyme, Gwt1 (glycosylphosphatidylinositol-anchored wall transfer protein 1). Gwt1 plays a vital role in the biosynthesis of glycosylphosphatidylinositol (GPI) anchors, which are essential for attaching mannoproteins to the fungal cell wall. By inhibiting Gwt1, manogepix disrupts the localization and function of these GPI-anchored proteins, leading to pleiotropic effects on the fungal cell. These effects include impaired cell wall integrity, defects in hyphal growth and adhesion, and ultimately, fungal cell death. A key advantage of this mechanism is its specificity for the fungal enzyme, as manogepix does not significantly inhibit the mammalian ortholog, PIG-W.

Caption: Mechanism of Action of this compound.

In Vitro Spectrum of Activity

The in vitro activity of manogepix has been evaluated against a wide range of rare molds using standardized broth microdilution methods. The following tables summarize the available quantitative data, primarily as Minimum Effective Concentrations (MECs), which is the standard for Gwt1 inhibitors and echinocandins against molds, reflecting the lowest concentration that leads to the formation of aberrant, short, and branched hyphae.

Table 1: In Vitro Activity of Manogepix against Scedosporium and Lomentospora Species

| Organism | No. of Isolates | MEC Range (mg/L) | MEC₅₀ (mg/L) | MEC₉₀ (mg/L) | Reference(s) |

| Scedosporium spp. | 12 | - | 0.06 | 0.12 | [1] |

| Scedosporium spp. | 11 | 0.015 - 0.06 | - | - | [2] |

| Lomentospora prolificans | - | - | 0.03 | 0.06 | [3][4] |

Table 2: In Vitro Activity of Manogepix against Fusarium Species

| Organism | No. of Isolates | MEC Range (mg/L) | MEC₅₀ (mg/L) | MEC₉₀ (mg/L) | Reference(s) |

| Fusarium spp. | - | - | 0.016 | 0.06 | [3][4] |

| Fusarium oxysporum species complex | 49 | ≤0.015 - 0.03 | - | - | [5] |

| Fusarium solani species complex | 19 | ≤0.015 | - | - | [5] |

| Fusarium dimerum | 1 | 0.06 | - | - | [6] |

| Fusarium solani | 1 | 0.03 | - | - | [6] |

| Gibberella fujikuroi species complex | - | - | 0.016 | 0.03 | [3][4] |

Table 3: In Vitro Activity of Manogepix against Mucorales

| Organism | No. of Isolates | MEC Range (mg/L) | MEC₅₀ (mg/L) | MEC₉₀ (mg/L) | Reference(s) |

| Rhizopus arrhizus | - | 0.12 - 16 | - | - | [7] |

| Rhizopus microsporus | - | 2 - 16 | - | - | [7] |

| Rhizomucor pusillus | - | 1 - 16 | - | - | [7] |

| Mucor circinelloides | - | 0.5 - 8 | - | - | [7] |

| Lichtheimia ramosa | 1 | >0.5 | - | - | [6] |

| Rhizomucor pusillus | 1 | >0.5 | - | - | [6] |

| Mucorales | - | - | - | >4 | [4] |

Experimental Protocols

The in vitro susceptibility data presented in this guide were primarily generated using standardized broth microdilution methods as described by the Clinical and Laboratory Standards Institute (CLSI) document M38 and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) document E.Def 9.3.[8][9][10][11]

CLSI M38 Broth Microdilution Method for Filamentous Fungi

-

Medium: RPMI 1640 medium with L-glutamine, without bicarbonate, and buffered to a pH of 7.0 with morpholinepropanesulfonic acid (MOPS).

-

Inoculum Preparation: Fungal colonies are grown on potato dextrose agar (PDA) for 7 days to induce sporulation. A suspension of conidia is prepared in sterile saline containing 0.05% Tween 80. The turbidity of the suspension is adjusted spectrophotometrically to achieve a final inoculum concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL in the microdilution wells.

-

Antifungal Agent Preparation: Manogepix is serially diluted in the RPMI medium to achieve a range of final concentrations.

-

Incubation: The inoculated microdilution plates are incubated at 35°C.

-

Endpoint Determination (MEC): The Minimum Effective Concentration (MEC) is determined visually after 48 to 72 hours of incubation, depending on the growth rate of the mold. The MEC is the lowest drug concentration at which a significant change in hyphal morphology is observed, characterized by the presence of small, compact, and highly branched hyphae compared to the drug-free growth control.

EUCAST E.Def 9.3 Broth Microdilution Method for Molds

The EUCAST method is broadly similar to the CLSI method with some key differences:

-

Medium: RPMI 1640 medium supplemented with 2% glucose.

-

Inoculum Preparation: The final inoculum concentration is typically 1-2.5 x 10⁵ CFU/mL.

-

Endpoint Determination (MIC): For most antifungals, the Minimum Inhibitory Concentration (MIC) is read as the lowest concentration showing at least 50% growth inhibition compared to the control. For agents like manogepix, where a morphological endpoint is more appropriate, the MEC is determined.

Experimental and Clinical Evaluation Workflow

The evaluation of a novel antifungal agent like this compound follows a structured workflow, from initial in vitro screening to in vivo efficacy studies and eventual clinical trials.

Caption: Generalized workflow for antifungal drug evaluation.

Conclusion

This compound, through its active moiety manogepix, demonstrates potent in vitro activity against a range of clinically challenging rare molds, including species of Scedosporium, Lomentospora, and Fusarium. While its activity against Mucorales is more variable, the data suggests potential utility against certain isolates. The unique mechanism of action, targeting the fungal-specific enzyme Gwt1, provides a strong rationale for its development. The standardized methodologies for in vitro susceptibility testing are crucial for the continued evaluation of this compound and for guiding its potential clinical use. Further in vivo and clinical studies are essential to fully elucidate the therapeutic potential of this promising new antifungal agent in the management of invasive infections caused by rare molds.

References

- 1. Activities of Manogepix and Comparators against 1,435 Recent Fungal Isolates Collected during an International Surveillance Program (2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Vitro Activity of APX001A (Manogepix) and Comparator Agents against 1,706 Fungal Isolates Collected during an International Surveillance Program in 2017 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro activity of manogepix and comparators against infrequently encountered yeast and mold isolates from the SENTRY Surveillance Program (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro activity of manogepix and comparators against infrequently encountered yeast and mold isolates from the SENTRY Surveillance Program (2017–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Manogepix, the Active Moiety of the Investigational Agent this compound, Demonstrates In Vitro Activity against Members of the Fusarium oxysporum and Fusarium solani Species Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vitro Activity of Manogepix (APX001A) and Comparators against Contemporary Molds: MEC Comparison and Preliminary Experience with Colorimetric MIC Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound (APX001) Is Effective in the Treatment of Pulmonary Murine Mucormycosis Due to Rhizopus arrhizus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]

- 10. EUCAST: Document Archive [eucast.org]

- 11. medicallabnotes.com [medicallabnotes.com]

Fosmanogepix: A Technical Guide to In Vitro and In Vivo Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosmanogepix (FMGX) is a first-in-class, broad-spectrum antifungal agent currently in late-stage clinical development for the treatment of invasive fungal infections (IFIs).[1][2][3] It is a water-soluble N-phosphonooxymethylene prodrug that is rapidly and completely converted in vivo by systemic phosphatases to its active moiety, manogepix (MGX).[1][4][5] Manogepix exhibits a novel mechanism of action, targeting the fungal enzyme Gwt1, which is essential for the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins.[2][6][7] This unique mechanism confers activity against a wide range of yeasts and molds, including multidrug-resistant strains such as echinocandin-resistant Candida and azole-resistant Aspergillus.[1][6][8] With both intravenous and oral formulations demonstrating high bioavailability (>90%), this compound offers a versatile treatment option for severe fungal infections.[1][6][8]

Mechanism of Action: Gwt1 Inhibition

Manogepix targets and inhibits the fungal Gwt1 protein, a conserved enzyme that plays a pivotal role in the GPI-anchor biosynthesis pathway within the endoplasmic reticulum.[9] Gwt1 catalyzes the inositol acylation of glucosaminyl-phosphatidylinositol (GlcN-PI), a critical early step in the synthesis of GPI anchors.[6][9]

These GPI anchors are essential for the proper trafficking and anchoring of mannoproteins to the fungal cell wall and cell membrane.[6][9] GPI-anchored mannoproteins are crucial for maintaining cell wall integrity, adhesion to host cells, overall pathogenicity, and evasion of the host immune system.[6][10] By inhibiting Gwt1, manogepix disrupts the maturation and localization of these vital proteins, leading to a loss of fungal cell viability and integrity.[5] This mechanism is specific to fungi, as the closest mammalian ortholog, PIGW, is not sensitive to inhibition by manogepix.[9]

In Vitro Efficacy

Manogepix demonstrates potent and broad-spectrum in vitro activity against a wide array of clinically relevant fungi, including species that are resistant to other antifungal classes.[1][8]

Susceptibility Testing Data

The minimum inhibitory concentration (MIC) and minimum effective concentration (MEC) values highlight the potency of manogepix against various fungal pathogens.

Table 1: In Vitro Activity of Manogepix (MGX) Against Yeast Species

| Organism | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

|---|---|---|---|---|---|

| Candida albicans | - | 0.002 - 0.03 | - | - | [4] |

| Candida glabrata | - | 0.002 - 0.03 | - | - | [4] |

| Candida tropicalis | - | 0.002 - 0.03 | - | - | [4] |

| Candida auris | 200 | 0.004 - 0.06 | 0.03 | 0.03 | [11] |

| C. auris (Pan-resistant) | 6 | 0.008 - 0.015 | - | - | [11] |

| C. auris (from Phase 2 Trial) | 9 | 0.008 - 0.015 (CLSI) | - | - | [12] |

| Cryptococcus neoformans | - | 0.015 - 4 | - | - |[6] |

Note: Manogepix has demonstrated poor in vitro activity against Candida krusei.[4]

Table 2: In Vitro Activity of Manogepix (MGX) Against Molds

| Organism | No. of Isolates | Concentration Range (µg/mL) | MEC/MIC Value (µg/mL) | Reference |

|---|---|---|---|---|

| Aspergillus fumigatus | - | - | MEC <0.03 | [6] |

| Aspergillus flavus | - | - | MEC <0.03 | [6] |

| Aspergillus calidoustus | - | - | MIC ≤0.008 | [6] |

| Scedosporium spp. | - | - | MEC 0.03 | [8] |

| Fusarium spp. | - | 0.015 - 0.03 | - |[8] |

Activity Against Virulence Factors and Post-Antifungal Effect (PAFE)

Beyond direct growth inhibition, manogepix also affects key fungal virulence factors.

-

Adhesion and Germ Tube Formation: In C. albicans, manogepix inhibited adhesion to polystyrene with an IC₅₀ of 0.0039 µg/mL and inhibited germ tube formation with an IC₅₀ of 0.0071 µg/mL.[1] It also reduced the cell surface expression of the Als1 adhesin protein in a concentration-dependent manner.[9]

-

Post-Antifungal Effect (PAFE): Manogepix demonstrates a prolonged PAFE, suppressing fungal regrowth long after the drug concentration falls below the MIC.[1]

-

In Vitro PAFE: For C. albicans exposed to 4x, 16x, and 64x MIC for 3 hours, the PAFE values were 1.8, 3.9, and 4.6 hours, respectively.[1]

-

In Vivo PAFE: In a neutropenic mouse model, a long in vivo PAFE of approximately 10 hours was observed after serum drug levels fell below the MIC, which contributes to its clinical efficacy.[1]

-

Experimental Protocols: In Vitro Methods

Standardized methodologies are crucial for assessing the in vitro activity of novel antifungal agents.

Antifungal Susceptibility Testing (AST)

The in vitro activity of manogepix is primarily determined using broth microdilution methods according to guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

-

Principle: Fungal isolates are exposed to serial twofold dilutions of the antifungal agent in a liquid growth medium within microtiter plates. The MIC is determined after a specified incubation period.

-

Methodology (CLSI M27-A3/M38-A2):

-

Inoculum Preparation: Fungal colonies are suspended in sterile saline, and the density is adjusted using a spectrophotometer to a final concentration of 0.5–2.5 x 10³ CFU/mL for yeasts or 0.4–5 x 10⁴ CFU/mL for molds.

-

Drug Dilution: Manogepix is serially diluted in RPMI 1640 medium in 96-well microtiter plates.

-

Inoculation and Incubation: The standardized fungal inoculum is added to each well. Plates are incubated at 35°C for 24–48 hours for yeasts or up to 72 hours for molds.

-

Endpoint Reading:

-

MIC (for yeasts): The MIC is the lowest drug concentration that causes a prominent decrease in turbidity (≥50% growth inhibition) compared to the drug-free growth control well.[13]

-

MEC (for molds): For filamentous fungi, manogepix induces abnormal, compact hyphal growth. The MEC is the lowest drug concentration at which these morphological changes are observed microscopically.[10]

-

-

-

Quality Control: Standard ATCC strains such as Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258 are included to ensure the validity of the results.[13]

References

- 1. This compound: A Review of the First-in-Class Broad Spectrum Agent for the Treatment of Invasive Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. contagionlive.com [contagionlive.com]

- 4. academic.oup.com [academic.oup.com]

- 5. journals.asm.org [journals.asm.org]

- 6. This compound: The Novel Anti-Fungal Agent’s Comprehensive Review of in Vitro, in Vivo, and Current Insights From Advancing Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. The Antifungal Pipeline: this compound, Ibrexafungerp, Olorofim, Opelconazole, and Rezafungin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. journals.asm.org [journals.asm.org]

- 13. Manogepix (APX001A) In Vitro Activity against Candida auris: Head-to-Head Comparison of EUCAST and CLSI MICs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacokinetics and Tissue Distribution of Fosmanogepix

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosmanogepix (FMGX, APX001) is a first-in-class, broad-spectrum antifungal agent currently in clinical development for the treatment of invasive fungal infections.[1][2][3] As a water-soluble N-phosphonooxymethylene prodrug, this compound is rapidly and completely converted in vivo by systemic phosphatases to its active moiety, manogepix (MGX, APX001A).[2][4][5] Manogepix exhibits a novel mechanism of action, targeting the fungal enzyme Gwt1, which is essential for the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins crucial for fungal cell wall integrity and viability.[2][6][7][8] This unique mechanism allows it to be effective against a wide range of pathogens, including drug-resistant strains of Candida and Aspergillus, as well as intrinsically resistant molds like Scedosporium and Fusarium.[2][6]

This guide provides a comprehensive overview of the pharmacokinetics (PK) and tissue distribution of this compound, summarizing key data from preclinical and clinical studies, detailing experimental methodologies, and visualizing core concepts.

Core Mechanism of Action

This compound's antifungal activity is a result of a multi-step process that begins with its conversion to the active form and culminates in the disruption of the fungal cell wall.

-

Prodrug Conversion : Following administration, the prodrug this compound is rapidly metabolized by systemic alkaline phosphatases into manogepix, the active antifungal compound.[4][8][9]

-

Target Inhibition : Manogepix selectively inhibits the fungal Gwt1 enzyme, a key component in the GPI-anchor biosynthesis pathway located in the endoplasmic reticulum.[2][8]

-

Pathway Disruption : Gwt1 catalyzes the inositol acylation of glucosaminyl phosphatidylinositol (GlcN-PI), a critical early step in the formation of GPI anchors.[2]

-

Impaired Protein Anchoring : Inhibition of this pathway prevents the proper trafficking and anchoring of essential mannoproteins to the fungal cell membrane and outer cell wall, leading to a loss of cell viability and preventing host cell invasion.[2][6][9]

Caption: Mechanism of this compound action from prodrug conversion to fungal cell wall disruption.

Pharmacokinetics of Manogepix (Active Moiety)

This compound has been evaluated in numerous preclinical and clinical studies, demonstrating a favorable pharmacokinetic profile characterized by high oral bioavailability, dose-proportional exposure, and a long half-life.

Preclinical Pharmacokinetics

Studies in various animal models, including rabbits, mice, rats, and monkeys, have been crucial in defining the PK profile of manogepix.

Table 1: Summary of Preclinical Pharmacokinetic Parameters of Manogepix (after this compound Administration)

| Species | Dose (mg/kg) & Route | Cmax (μg/mL) | AUC (μg·h/mL) | Key Findings & Reference |

|---|---|---|---|---|

| Rabbit | 25, Oral (BID) | 3.96 ± 0.41 | 15.8 ± 3.1 (AUC₀₋₁₂) | Dose-proportional exposure observed between 25 and 50 mg/kg doses.[10][11] |

| Rabbit | 50, Oral (BID) | 4.14 ± 1.1 | 30.8 ± 5.0 (AUC₀₋₁₂) | [10][11] |

| Rabbit | 100, Oral (BID) | 11.5 ± 1.1 | 95.9 ± 14 (AUC₀₋₁₂) | Supraproportional exposure at 100 mg/kg, possibly due to variable bioavailability.[10][11] |

| Mouse (IAC Model) | 78, Oral (single dose) | ~10 (Plasma) | 143.8 (Lesion AUC₀₋₂₄) | Rapid and extensive partitioning to liver tissue observed.[12] |

Clinical Pharmacokinetics

Phase 1 and 2 clinical trials in healthy volunteers and patient populations have confirmed the promising PK profile observed in preclinical studies.

-

Absorption and Bioavailability : this compound demonstrates excellent oral bioavailability, exceeding 90%. This allows for a seamless transition between intravenous (IV) and oral (PO) formulations without compromising blood concentrations.[2][3][6][13]

-

Dose Proportionality : Both IV and oral administration show linear and dose-proportional pharmacokinetics.[1][14]

-

Elimination : The active moiety, manogepix, has a long elimination half-life of approximately 2.5 days in humans.[4][6]

-

IV-to-Oral Switch : Studies confirm that steady-state plasma concentrations can be achieved rapidly with IV loading doses and maintained effectively when switching to oral administration.[9][15]

Table 2: Summary of Clinical Pharmacokinetic Parameters of Manogepix in Healthy Adults

| Study Type | Dose & Route | Cmax (μg/mL) | AUC (μg·h/mL) | Key Findings & Reference |

|---|---|---|---|---|

| SAD | 10 - 1,000 mg, IV | 0.16 - 12.0 | 4.05 - 400 | Linear and dose-proportional PK.[1][14] |

| MAD (14 days) | 50 - 600 mg, IV | 0.67 - 15.4 | 6.39 - 245 | [1][14] |

| SAD | 100 - 500 mg, Oral | 1.30 - 6.41 | 87.5 - 205 | High oral bioavailability (90.6% to 101.2%).[1][5][14] |

| MAD (14 days) | 500 - 1,000 mg, Oral | 6.18 - 21.3 | 50.8 - 326 | Accumulation observed with multiple dosing.[1][5][6] |

SAD: Single Ascending Dose; MAD: Multiple Ascending Dose.

Tissue Distribution

A key feature of this compound is its extensive distribution to a wide range of tissues, including those that are traditionally difficult for antifungal agents to penetrate.

Central Nervous System (CNS) Penetration

Animal models have demonstrated significant manogepix concentrations in the CNS. In a rabbit model of hematogenous Candida meningoencephalitis, tissue-to-plasma concentration ratios in the cerebrum, cerebellum, meninges, and spinal cord were approximately 1:1.[10] This robust penetration correlated with a significant reduction in fungal burden in these tissues, suggesting its potential for treating CNS fungal infections.[10][11]

Ocular Penetration

The same rabbit model also showed that manogepix penetrates various compartments of the eye. While concentrations were lower than in plasma, they were sufficient to significantly decrease the Candida albicans burden in the vitreous and choroid.[10][11]

Intra-Abdominal Tissue and Lesion Penetration

In a mouse model of intra-abdominal candidiasis (IAC), manogepix was found to rapidly and extensively distribute to liver tissue, with concentrations exceeding those in plasma.[12] Critically, the drug was shown to penetrate into the core of fungal lesions, with concentrations accumulating over 24 hours.[12]

Table 3: Manogepix Tissue Distribution in a Rabbit Model of Disseminated Candidiasis

| Tissue / Fluid | Dose (mg/kg, Oral) | Tissue/Plasma Ratio | Key Findings & Reference |

|---|---|---|---|

| Cerebrum | 25 - 100 | ~1.0 | Ratios were preserved across different doses.[11] |

| Cerebellum | 25 - 100 | ~1.0 | [11] |

| Spinal Cord | 50 - 100 | ~1.0 | [11] |

| Meninges | 25 - 100 | ~1.0 | [10] |

| Aqueous Humor | 25 - 100 | 0.19 - 0.52 | Concentrations correlated with significant fungal burden reduction.[10][11] |

| Vitreous Humor | 25 - 100 | 0.09 - 0.12 | [10][11] |

| Choroid | 25 - 100 | 0.02 - 0.04 |[10][11] |

Experimental Protocols

The data presented in this guide are derived from rigorous preclinical and clinical experimental designs.

Preclinical Rabbit Model of Endophthalmitis and Meningoencephalitis

-

Objective : To evaluate the efficacy, pharmacokinetics, and tissue distribution of this compound in treating disseminated Candida infection in the eyes and CNS.

-

Model : Non-neutropenic rabbits were infected intravenously with Candida albicans to induce endophthalmitis and hematogenous meningoencephalitis.

-

Dosing : Animals received oral this compound twice daily (BID) at doses of 25, 50, or 100 mg/kg.[10]

-

PK Sampling : On day 6 of therapy, blood samples were collected at multiple time points (0, 1, 2, 4, 6, 8, and 12 hours) post-dose to determine plasma PK parameters.[11]

-

Tissue Collection : At the end of the study, animals were euthanized, and tissues (brain, spinal cord, meninges) and ocular fluids (aqueous and vitreous humor) were collected to measure manogepix concentrations and fungal burden (CFU counts).[10]

-

Analysis : Drug concentrations in plasma and tissue homogenates were quantified using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

Caption: Generalized experimental workflow for a preclinical PK and tissue distribution study.

Clinical Phase 1 Studies in Healthy Volunteers

-

Objective : To assess the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of IV and oral this compound.

-

Design : Placebo-controlled, single-ascending dose (SAD) and multiple-ascending dose (MAD) studies.[1][14]

-

Population : Healthy adult volunteers (typically aged 18 to 55 years).[1][14]

-

Dosing :

-

SAD : Participants received a single dose of this compound or placebo, with doses escalating in subsequent cohorts.

-

MAD : Participants received daily doses of this compound or placebo for a set duration (e.g., 14 days).[6]

-

-

PK Sampling : Serial blood samples were collected over a specified period after dosing to measure plasma concentrations of manogepix.

-

Analysis : Non-compartmental analysis was used to determine key PK parameters such as Cmax, Tmax, AUC, and half-life.

Caption: Logical relationship of this compound properties from prodrug to clinical efficacy.

Conclusion

This compound presents a highly favorable pharmacokinetic and tissue distribution profile, positioning it as a significant advancement in the treatment of invasive fungal infections. Its high oral bioavailability enables flexible IV-to-oral switching, a critical advantage in clinical practice.[2][13] The extensive distribution of its active moiety, manogepix, into tissues—particularly sanctuary sites like the central nervous system and intra-abdominal lesions—is a key differentiator from many existing antifungal agents.[3][10][12] The robust, dose-proportional exposure and long half-life further support a convenient dosing regimen.[1][6] Collectively, these attributes suggest that this compound has the potential to effectively treat a broad range of serious and difficult-to-treat fungal infections, addressing a significant unmet need in infectious disease medicine.

References

- 1. Safety and Pharmacokinetics of Intravenous and Oral this compound, a First-in-Class Antifungal Agent, in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: A Review of the First-in-Class Broad Spectrum Agent for the Treatment of Invasive Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Safety and Pharmacokinetics of Intravenous and Oral this compound, a First-in-Class Antifungal Agent, in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound: The Novel Anti-Fungal Agent’s Comprehensive Review of in Vitro, in Vivo, and Current Insights From Advancing Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. What is this compound used for? [synapse.patsnap.com]

- 9. Pharmacokinetics, safety, and tolerability of this compound IV to oral switch and multiple IV doses in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. journals.asm.org [journals.asm.org]

- 12. journals.asm.org [journals.asm.org]

- 13. researchgate.net [researchgate.net]

- 14. journals.asm.org [journals.asm.org]

- 15. journals.asm.org [journals.asm.org]

The In Vivo Transformation of Fosmanogepix: A Technical Guide to Prodrug Conversion and Manogepix Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fosmanogepix is a novel, first-in-class antifungal agent administered as an N-phosphonooxymethyl prodrug. Its clinical efficacy is dependent on its rapid and complete conversion to the active moiety, manogepix (MGX), in vivo. This technical guide provides an in-depth analysis of this critical biotransformation, detailing the enzymatic process, summarizing key pharmacokinetic data, and outlining the experimental protocols used to characterize this conversion. The unique mechanism of action of manogepix, targeting the fungal enzyme Gwt1, offers a promising new therapeutic avenue for invasive fungal infections, including those caused by resistant strains.

Introduction

Invasive fungal infections represent a significant and growing threat to public health, particularly among immunocompromised populations. The emergence of drug-resistant fungal strains further complicates treatment, necessitating the development of novel antifungal agents with unique mechanisms of action. This compound (formerly APX001) is a water-soluble prodrug developed to overcome the poor aqueous solubility of its active form, manogepix (MGX, formerly APX001A). Administered intravenously or orally, this compound undergoes extensive and rapid conversion to manogepix, ensuring high bioavailability of the active antifungal agent[1][2]. This guide delves into the technical aspects of this in vivo conversion, providing a comprehensive resource for researchers in the field of antifungal drug development.

The Prodrug Conversion Pathway

The conversion of this compound to manogepix is a critical step for its antifungal activity. This process is mediated by a well-understood enzymatic reaction.

Enzymatic Cleavage by Systemic Phosphatases

This compound is specifically designed to be a substrate for systemic alkaline phosphatases[3][4][5][6]. These ubiquitous enzymes catalyze the hydrolysis of the phosphonooxymethyl group from the prodrug, releasing the active manogepix molecule. This conversion is rapid and extensive, occurring throughout the body following administration[1][7]. For oral administration, this conversion also occurs during first-pass metabolism[5][8].

The enzymatic conversion of this compound can be visualized as a single-step hydrolysis reaction.

Mechanism of Action of Manogepix

Once formed, manogepix exerts its antifungal effect by inhibiting a novel fungal target, the Gwt1 enzyme[2][9][10]. Gwt1 is essential for the biosynthesis of glycosylphosphatidylinositol (GPI) anchors, which are crucial for anchoring mannoproteins to the fungal cell wall[10][11]. By inhibiting Gwt1, manogepix disrupts cell wall integrity, leading to fungal cell death[3][10]. This mechanism is distinct from other major classes of antifungals, making manogepix active against a broad spectrum of pathogens, including those resistant to existing therapies[1][11].

The signaling pathway illustrating the mechanism of action of manogepix is detailed below.

Quantitative Data Summary

The pharmacokinetic profile of manogepix following this compound administration has been characterized in various preclinical and clinical studies. The data consistently demonstrate rapid and efficient conversion of the prodrug and favorable exposure of the active moiety.

Table 1: Pharmacokinetics of Manogepix in Healthy Human Volunteers Following Single Ascending Doses (SAD) of this compound

| Administration Route | This compound Dose (mg) | Geometric Mean Cmax (μg/mL) | Geometric Mean AUC (μg·h/mL) | Reference |

| Intravenous | 10 | 0.16 | 4.05 | [11][12] |

| Intravenous | 1,000 | 12.0 | 400 | [11][12] |

| Oral | 100 | 1.30 | 87.5 | [11][12] |

| Oral | 500 | 6.41 | 205 | [11][12] |

Table 2: Pharmacokinetics of Manogepix in Healthy Human Volunteers Following Multiple Ascending Doses (MAD) of this compound

| Administration Route | This compound Dose (mg) | Geometric Mean Cmax (μg/mL) | Geometric Mean AUC (μg·h/mL) | Reference |

| Intravenous | 50 | 0.67 | 6.39 | [11][12] |

| Intravenous | 600 | 15.4 | 245 | [11][12] |

| Oral | 500 | 6.18 | 50.8 | [11][12] |

| Oral | 1,000 | 21.3 | 326 | [11][12] |

Table 3: Pharmacokinetics of Manogepix in Rabbits Following Oral Administration of this compound

| This compound Dose (mg/kg) | Cmax (μg/mL) | AUC0–12 (μg·h/mL) | Reference |

| 25 | 3.96 ± 0.41 | 15.8 ± 3.1 | [2][10][13] |

| 50 | 4.14 ± 1.1 | 30.8 ± 5.0 | [2][10][13] |

| 100 | 11.5 ± 1.1 | 95.9 ± 14 | [2][10][13] |

Experimental Protocols

The characterization of this compound conversion and manogepix activity relies on a suite of established in vitro and in vivo experimental models.

Quantification of this compound and Manogepix in Plasma

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is employed for the simultaneous quantification of this compound and manogepix in plasma samples.

-

Sample Preparation: Plasma samples are typically subjected to protein precipitation.

-

Chromatography: Separation is achieved using reverse-phase high-performance liquid chromatography (HPLC).

-

Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification.

-

Validation: The method is validated according to FDA and EMA guidelines for bioanalytical method validation.

In Vivo Efficacy Models

This model is used to assess the in vivo efficacy of this compound against Candida species.

-

Animals: Immunocompromised mice (e.g., neutropenic) are typically used.

-

Infection: Mice are infected intravenously with a clinical isolate of Candida.

-

Treatment: this compound is administered orally or intraperitoneally at various doses, starting at a specified time post-infection.

-

Endpoints: Efficacy is evaluated based on survival rates and fungal burden (colony-forming units, CFU) in target organs such as kidneys and brain.

This model evaluates the penetration and efficacy of manogepix in difficult-to-treat sites.

-

Animals: New Zealand white rabbits are used.

-

Infection: A central venous catheter is surgically placed, and rabbits are infected intravenously with Candida albicans.

-

Treatment: Oral this compound is administered at various dosages.

-

Endpoints: Pharmacokinetics of manogepix in plasma, aqueous humor, vitreous humor, and cerebrospinal fluid are determined. Fungal burden in these tissues is also quantified.

Conclusion

This compound is an innovative antifungal prodrug that efficiently delivers its active moiety, manogepix, to the site of infection. The rapid and complete in vivo conversion by systemic alkaline phosphatases results in high bioavailability and potent antifungal activity. The unique mechanism of action of manogepix, targeting the fungal-specific enzyme Gwt1, provides a valuable new tool in the fight against invasive fungal infections, including those caused by multidrug-resistant pathogens. The robust preclinical and clinical data underscore the potential of this compound as a significant advancement in antifungal therapy.

References

- 1. researchgate.net [researchgate.net]

- 2. Colony-forming unit - Wikipedia [en.wikipedia.org]

- 3. Efficacy and Pharmacokinetics of this compound (APX001) in the Treatment of Candida Endophthalmitis and Hematogenous Meningoencephalitis in Nonneutropenic Rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pre-processing tissue specimens with a tissue homogenizer: clinical and microbiological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. e-century.us [e-century.us]

- 6. Alkaline Phosphatase: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. nextadvance.com [nextadvance.com]

- 10. journals.asm.org [journals.asm.org]

- 11. Pharmacokinetics, safety, and tolerability of this compound IV to oral switch and multiple IV doses in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. doi.org [doi.org]

Fosmanogepix: A Technical Guide to Its Antifungal Activity Against Candida auris

For Researchers, Scientists, and Drug Development Professionals

Introduction

Candida auris has emerged as a formidable global health threat, primarily due to its propensity for causing healthcare-associated outbreaks, its high mortality rates, and its frequent resistance to multiple classes of antifungal drugs.[1][2][3] The urgent need for novel therapeutics with unique mechanisms of action is critical to address the challenge of multidrug-resistant (MDR) and pan-resistant C. auris infections.[4][5] Fosmanogepix (formerly APX001) is a first-in-class antifungal agent that presents a promising new avenue for treatment.[6][7] It is a water-soluble N-phosphonooxymethyl prodrug that is rapidly converted in vivo by systemic phosphatases to its active moiety, manogepix (MGX, formerly APX001A).[2][7][8][9] This guide provides a comprehensive technical overview of the antifungal activity of this compound against C. auris, focusing on its mechanism of action, in vitro potency, and in vivo efficacy, supported by detailed experimental protocols and quantitative data.

Mechanism of Action: Inhibition of Gwt1

Manogepix employs a novel mechanism of action by targeting the fungal enzyme glycosylphosphatidylinositol-anchored wall transfer protein 1 (Gwt1).[2][7][9][10] Gwt1 is a highly conserved and essential enzyme in fungi that catalyzes the inositol acylation of glucosaminyl-phosphatidylinositol (GlcN-PI), a critical early step in the glycosylphosphatidylinositol (GPI) anchor biosynthesis pathway.[7]

GPI anchors are complex glycolipids that tether a wide variety of proteins to the fungal cell wall. These GPI-anchored proteins are crucial for cell wall integrity, morphogenesis, adhesion, and biofilm formation.[9][10] By inhibiting Gwt1, manogepix disrupts the maturation and localization of these essential proteins, leading to severe defects in fungal cell growth and viability.[7][9] Importantly, manogepix is highly selective for the fungal Gwt1 and does not inhibit the closest human homolog, PIGW, ensuring a targeted antifungal effect with minimal off-target activity.[4][10]

In Vitro Activity

Manogepix has demonstrated potent and broad-spectrum in vitro activity against a large number of C. auris isolates, including those resistant to azoles, echinocandins, and amphotericin B.[2][4][5] Multiple surveillance studies have consistently shown manogepix to be the most active agent against C. auris when compared to other standard antifungals.[2][4]

Quantitative Susceptibility Data

The minimum inhibitory concentration (MIC) is a key measure of an antifungal's in vitro potency. The tables below summarize the MIC data for manogepix against C. auris from various studies, determined using the Clinical and Laboratory Standards Institute (CLSI) M27 reference methodology.

| Table 1: Manogepix (MGX) In Vitro Activity Against C. auris Isolates (CLSI) | | :--- | :--- | :--- | :--- | :--- | :--- | | Study / Isolate Collection | No. of Isolates | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | MIC Range (μg/mL) | Reference | | New York Outbreak | 200 | 0.03 | 0.03 | 0.004 - 0.06 |[4][5] | | Global Collection | 122 | 0.008 | 0.03 | 0.001 - 0.25 |[11] | | Phase 2 Clinical Trial | 9 | - | - | 0.008 - 0.015 |[2][12] | | Pan-Resistant Isolates | 6 | - | - | 0.008 - 0.015 |[4][5][13][14] |

| Table 2: Comparative In Vitro Activity (MIC₉₀, μg/mL) Against 200 NY C. auris Isolates | | :--- | :--- | | Antifungal Agent | MIC₉₀ (μg/mL) | | Manogepix | 0.03 | | Anidulafungin | 0.25 | | Micafungin | 0.25 | | Caspofungin | 1 | | Voriconazole | 1 | | Isavuconazole | 2 | | Posaconazole | 2 | | Itraconazole | 2 | | Amphotericin B | 2 | | Fluconazole | >64 | | Data sourced from Pfaller et al., 2021.[4] |

As shown, manogepix was 8- to 32-fold more active than the echinocandins and 16- to 64-fold more active than the azoles against the New York outbreak isolates.[4][5] Crucially, its activity is retained against pan-resistant strains.[4][5]

Experimental Protocol: Broth Microdilution MIC Testing (CLSI M27)

The in vitro susceptibility data presented were generated following the Clinical and Laboratory Standards Institute (CLSI) M27 reference method for broth dilution antifungal susceptibility testing of yeasts.[15][16][17][18]

Objective: To determine the minimum inhibitory concentration (MIC) of manogepix against C. auris isolates.

Materials:

-

Manogepix analytical powder

-

96-well microtiter plates

-

RPMI 1640 liquid medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS buffer

-

C. auris isolates

-

Spectrophotometer

-

Sterile saline or water

-

0.5 McFarland standard

Procedure:

-

Drug Preparation: A stock solution of manogepix is prepared and serially diluted in RPMI medium to achieve final concentrations typically ranging from 0.001 to 1 μg/mL in the microtiter plates.

-

Inoculum Preparation: C. auris is subcultured on a solid medium (e.g., Sabouraud Dextrose Agar) for 24 hours. Colonies are suspended in sterile saline, and the turbidity is adjusted to match a 0.5 McFarland standard. This suspension is then diluted in RPMI medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in the test wells.

-

Plate Inoculation: Each well of the microtiter plate, containing 100 μL of the serially diluted drug, is inoculated with 100 μL of the standardized fungal suspension. A growth control well (no drug) and a sterility control well (no inoculum) are included.

-

Incubation: Plates are incubated at 35°C for 24 hours.

-

Endpoint Reading: The MIC is determined as the lowest concentration of manogepix that causes a significant diminution (typically ≥50%) of growth compared to the growth control well. This is usually assessed visually or with a spectrophotometer.

In Vivo Efficacy

The potent in vitro activity of this compound translates to significant efficacy in animal models of invasive candidiasis caused by C. auris.[6][7] Studies have consistently demonstrated that this compound treatment leads to improved survival and a significant reduction in fungal burden in key target organs.[1][3][19][20]

Quantitative Efficacy Data

A key study evaluated this compound in a neutropenic murine model of disseminated C. auris candidiasis, with therapy delayed for 24 hours post-infection to better simulate a clinical scenario.[1][3][19]

| Table 3: In Vivo Efficacy of this compound in a Murine Model of C. auris Infection | | :--- | :--- | :--- | :--- | | Treatment Group (Dose) | Median Survival (Days) | % Survival at Day 21 | Kidney Fungal Burden (log₁₀ CFU/g) | | Vehicle Control | 5 | 10% | 5.61 | | Fluconazole (20 mg/kg QD) | 5 | 10% | 4.91 | | Caspofungin (10 mg/kg QD) | >21 | 90% | 3.41 | | This compound (104 mg/kg TID) | >21 | 90% | 4.30 | | This compound (130 mg/kg TID) | >21 | 100% | 4.11 | | This compound (260 mg/kg BID) | >21 | 100% | 3.86 | | Data from Wiederhold et al., 2019.[1][21] |

All this compound dosing regimens significantly improved survival compared to the vehicle control.[1][19][20] The highest dose (260 mg/kg BID) also achieved a significant reduction in kidney fungal burden compared to the control group.[1][21] These results highlight the in vivo potency of this compound against a fluconazole-resistant C. auris strain.[1][20]

Experimental Protocol: Murine Model of Disseminated Candidiasis

Objective: To evaluate the in vivo efficacy of this compound in treating a systemic C. auris infection in mice.

Model: Neutropenic murine model of invasive candidiasis.

Materials:

-

Outbred mice (e.g., ICR)

-

Immunosuppressive agents (e.g., cyclophosphamide and cortisone acetate)

-

Fluconazole-resistant C. auris strain

-

This compound, vehicle control, and comparator antifungals

-

Sterile saline

-

Materials for intravenous injection and organ harvesting

Procedure:

-

Immunosuppression: Mice are rendered neutropenic through the administration of cytotoxic agents like cyclophosphamide and cortisone acetate to make them susceptible to systemic fungal infection.

-

Infection: A standardized inoculum of a fluconazole-resistant C. auris strain (e.g., 5 x 10⁶ cells/mouse) is injected intravenously via the lateral tail vein to establish a disseminated infection.[1]

-

Treatment Initiation: Therapy is initiated 24 hours post-infection.[1][19][20] Mice are randomized into groups to receive:

-

Treatment Duration: Dosing continues for a set period, typically 7 days.[1][19][20]

-

Endpoint Assessment:

-

Survival: A cohort of mice is monitored for 21 days (or until moribund) to assess differences in survival rates between treatment groups.[1][19]

-

Fungal Burden: A separate cohort of mice is euthanized after the 7-day treatment period (on day 8).[1][19][20] Kidneys and brains are aseptically harvested, homogenized, and plated on solid media to quantify the fungal load (CFU/gram of tissue).[1][19][20]

-

References

- 1. Efficacy of Delayed Therapy with this compound (APX001) in a Murine Model of Candida auris Invasive Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 4. journals.asm.org [journals.asm.org]

- 5. biorxiv.org [biorxiv.org]

- 6. mdpi.com [mdpi.com]

- 7. This compound: A Review of the First-in-Class Broad Spectrum Agent for the Treatment of Invasive Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. academic.oup.com [academic.oup.com]

- 10. Portico [access.portico.org]

- 11. Manogepix (APX001A) In Vitro Activity against Candida auris: Head-to-Head Comparison of EUCAST and CLSI MICs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. This compound: The Novel Anti-Fungal Agent’s Comprehensive Review of in Vitro, in Vivo, and Current Insights From Advancing Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 15. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 16. webstore.ansi.org [webstore.ansi.org]

- 17. Reference method for broth dilution antifungal susceptibility testing of yeasts : Approved standard | Semantic Scholar [semanticscholar.org]

- 18. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 19. researchgate.net [researchgate.net]

- 20. Efficacy of Delayed Therapy with this compound (APX001) in a Murine Model of Candida auris Invasive Candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. 1954. In vivo Efficacy of Delayed Therapy with the Novel Inositol Acyltransferase Inhibitor this compound (APX001) in a Murine Model of Candida auris Invasive Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Susceptibility Testing of Fosmanogepix

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vitro susceptibility testing of fosmanogepix. This compound is a first-in-class antifungal agent, an N-phosphonooxymethyl prodrug that is converted in vivo to its active moiety, manogepix.[1][2][3][4][5] Manogepix targets the fungal enzyme Gwt1, which is essential for the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins, thus disrupting fungal cell wall integrity.[1][2][4][5][6] This novel mechanism of action confers activity against a broad spectrum of yeasts and molds, including strains resistant to other antifungal classes.[2][3][7]

Accurate and reproducible in vitro susceptibility testing is crucial for the clinical development and effective use of this compound. The following sections detail the standardized methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for determining the minimum inhibitory concentration (MIC) of manogepix against various fungal pathogens.

Mechanism of Action of Manogepix

Manogepix inhibits the Gwt1 enzyme, a critical component in the GPI anchor biosynthesis pathway within the endoplasmic reticulum of fungal cells.[2][5] This inhibition prevents the acylation of glucosaminyl-phosphatidylinositol (GlcN-PI), a necessary step for the maturation and transport of GPI-anchored mannoproteins to the fungal cell wall.[2] The disruption of this pathway leads to compromised cell wall integrity, affecting fungal growth, adhesion, and virulence.[1][2][6]

Caption: Manogepix inhibits the Gwt1 enzyme, disrupting GPI-anchor biosynthesis.

Data Presentation: In Vitro Activity of Manogepix

The following tables summarize the minimum inhibitory concentration (MIC) and minimum effective concentration (MEC) data for manogepix against various fungal species as reported in the literature. These values were predominantly generated using CLSI and EUCAST broth microdilution methods.

Table 1: Manogepix In Vitro Activity Against Candida Species

| Species | Testing Method | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference(s) |

| Candida albicans | CLSI/EUCAST | 0.002 - 0.06 | 0.008 - 0.03 | 0.008 - 0.06 | [7][8] |

| Candida auris | CLSI | 0.001 - 0.25 | 0.008 - 0.03 | 0.03 | [1][9] |

| Candida auris | EUCAST | 0.001 - 0.125 | 0.016 | 0.03 | [9] |

| Candida glabrata | CLSI/EUCAST | ≤0.002 - 0.12 | 0.03 - 0.06 | 0.06 - 0.12 | [7] |

| Candida parapsilosis | CLSI/EUCAST | ≤0.002 - 0.06 | 0.015 - 0.03 | 0.015 - 0.06 | [7] |

| Candida tropicalis | CLSI/EUCAST | ≤0.002 - 0.06 | 0.03 | 0.03 - 0.06 | [7] |

| Candida krusei | CLSI/EUCAST | 2 to >32 | >0.5 | ≥0.5 | [7][8][10] |

Table 2: Manogepix In Vitro Activity Against Molds

| Species | Testing Method | Endpoint | Range (mg/L) | MEC₅₀ (mg/L) | MEC₉₀ (mg/L) | Reference(s) |

| Aspergillus fumigatus | EUCAST | MEC | 0.016 - 0.125 | 0.03 - 0.06 | 0.06 - 0.125 | [7][11] |

| Aspergillus flavus | EUCAST | MEC | 0.015 - 0.06 | 0.03 | 0.06 | [7] |

| Aspergillus niger | EUCAST | MEC | 0.015 - 0.06 | 0.03 | 0.06 | [7] |

| Fusarium solani | CLSI | MEC | ≤0.015 - 0.25 | 0.015 | 0.06 | [7][12] |

| Fusarium oxysporum | CLSI | MEC | ≤0.015 - 0.125 | 0.015 | 0.25 | [7][12] |

| Scedosporium apiospermum | CLSI | MEC | 0.015 - 0.12 | 0.06 | 0.12 | [7] |

| Lomentospora prolificans | CLSI | MEC | 0.03 - 0.12 | 0.06 | 0.12 | [7] |

MEC: Minimum Effective Concentration, the lowest concentration of an antifungal agent that leads to the growth of small, rounded, compact hyphae as compared to the hyphal growth in the control well.

Table 3: Quality Control Ranges for Manogepix

| QC Strain | Testing Method | MIC Range (mg/L) | Reference(s) |

| Candida parapsilosis ATCC 22019 | EUCAST | 0.016 - 0.03 | [10] |

| Candida krusei ATCC 6258 | EUCAST | 0.5 - >0.5 | [9][10] |

| Candida albicans CNM-CL-F8555 | EUCAST | 0.016 - 0.06 | [10] |

Note: As this compound is a new agent, official QC ranges from CLSI and EUCAST are still under development. The ranges provided are based on published studies.

Experimental Protocols

The following are detailed protocols for the in vitro susceptibility testing of manogepix based on established CLSI and EUCAST documents.

Protocol 1: CLSI Broth Microdilution for Yeasts (Reference Method M27)

This protocol is adapted from the CLSI M27 document for the susceptibility testing of yeasts.

1. Materials:

-

Manogepix analytical powder

-

Dimethyl sulfoxide (DMSO)

-

RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

96-well sterile microtiter plates

-

Sterile, disposable plasticware

-

Spectrophotometer

-

Vortex mixer

-

Calibrated pipettes

-

Yeast isolates and QC strains (C. parapsilosis ATCC 22019, C. krusei ATCC 6258)

2. Preparation of Reagents:

-

Manogepix Stock Solution: Prepare a stock solution of manogepix in DMSO at a concentration of 100 times the highest final concentration to be tested.

-

RPMI Medium: Prepare RPMI 1640 medium according to the manufacturer's instructions and sterilize by filtration.

-

Inoculum Preparation:

-